4,5-Difluoropicolinic acid
Description
Structure
3D Structure
Properties
CAS No. |
1260663-59-9 |
|---|---|
Molecular Formula |
C6H3F2NO2 |
Molecular Weight |
159.09 g/mol |
IUPAC Name |
4,5-difluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3F2NO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11) |
InChI Key |
MXRNEBPXDNPBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)F)F |
Origin of Product |
United States |
Synthetic Methodologies for Difluoropicolinic Acids
General Principles of Pyridine (B92270) Carboxylic Acid Synthesis
The construction of pyridine carboxylic acids relies on established chemical transformations, primarily involving oxidation and the manipulation of pre-existing functional groups.
A primary method for synthesizing pyridine carboxylic acids is through the oxidation of alkylpyridines. google.com Various oxidizing agents can be employed for this transformation, with the choice depending on the substrate's reactivity and the desired selectivity. britannica.com Strong oxidizing agents are typically required to convert the relatively stable alkyl groups on an aromatic ring into a carboxylic acid. britannica.com
Historically, agents like potassium permanganate (B83412) (KMnO₄) in alkaline solutions have been used to oxidize methylpyridines (picolines) to their corresponding picolinic acids. google.com Another powerful method involves using sulfuric acid in combination with manganese dioxide. google.com For fused-ring pyridine compounds, such as quinoline, oxidation with nitric acid at high temperatures and pressures can yield pyridine carboxylic acids. google.com The oxidation of primary alcohols attached to the pyridine ring also provides a direct route to the carboxylic acid group. britannica.com
Table 1: Common Oxidative Approaches for Pyridine Carboxylic Acid Synthesis
| Oxidizing Agent/System | Substrate Example | Product | Key Conditions | Citation |
|---|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Alkylpyridines (e.g., α-picoline) | Picolinic Acid | Alkaline, dilute solution, heat | google.com |
| Sulfuric Acid (H₂SO₄) & Manganese Dioxide (MnO₂) | C-alkyl pyridines | Pyridine Carboxylic Acid | Heating | google.com |
| Nitric Acid (HNO₃) | Fused-ring pyridines (e.g., quinoline) | Pyridine Carboxylic Acid | 180°C to 370°C, 20 to 500 atm | google.com |
| Chromic Acid (H₂CrO₄) | Primary Alcohols (R-CH₂OH) | Carboxylic Acid (R-COOH) | Strong oxidation | britannica.com |
The introduction of fluorine onto a pyridine ring is a critical step in the synthesis of compounds like 4,5-Difluoropicolinic acid. This can be achieved through several distinct strategies, including nucleophilic and electrophilic fluorination.
Nucleophilic aromatic substitution (SNAr) is a common method, where a good leaving group on the pyridine ring, such as a chlorine or bromine atom, is displaced by a fluoride (B91410) ion. acs.org This reaction can sometimes require elevated temperatures or the use of anhydrous fluoride sources. acs.org The synthesis of 2-fluoropyridines, for instance, can be accomplished by the displacement of groups like chloro, bromo, or nitro at the 2-position. acs.org
Electrophilic fluorination offers an alternative pathway. Reagents like Selectfluor® can be used to introduce fluorine onto electron-rich or activated pyridine systems. nih.gov For example, 1,2-dihydropyridines can be fluorinated with Selectfluor® to produce fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluoropyridines. nih.gov
Modern methods have focused on achieving site-selectivity, which is often a challenge in pyridine chemistry. uni-muenster.dechemeurope.com Researchers have developed techniques for the precise introduction of fluorine-containing groups at specific positions on the pyridine ring, which is vital for preparing specific isomers of bioactive molecules. uni-muenster.dechemeurope.com One innovative approach involves the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts, which then serve as effective precursors for the regioselective synthesis of 2-fluoropyridines under mild, metal-free conditions. acs.org
Targeted Synthetic Routes for Difluoropicolinic Acid Isomers
While general principles provide a toolbox for synthesis, the specific arrangement of substituents in isomers like 3,5- and this compound requires tailored strategies.
3,5-Difluoropicolinic acid is a known compound used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemicalbook.comgoogle.com Its availability implies established synthetic routes. For example, it is used as a starting material in the preparation of its corresponding methyl ester, methyl 3,5-difluoropicolinate, through a reaction with thionyl chloride and methanol. google.com It has also been utilized in the synthesis of vanadium(V) and zinc(II) complexes, highlighting its role as a versatile building block in coordination chemistry. researchgate.netresearchgate.net The synthesis would likely involve the application of general fluorination and oxidation methods to a suitable pyridine precursor, such as 3,5-lutidine or other appropriately substituted pyridines.
The synthesis of this compound presents specific regiochemical challenges. Direct synthesis routes are not extensively detailed in readily available literature, suggesting that its preparation requires careful strategic planning. Plausible synthetic pathways can be proposed based on established chemical principles.
One potential strategy involves a halogen-exchange (Halex) reaction. This route could begin with a precursor like 4,5-dichloro-2-methylpyridine. The two chlorine atoms would be substituted with fluorine using a fluoride salt (e.g., KF) at high temperature, a common method for introducing fluorine into aromatic rings. The final step would be the oxidation of the methyl group at the 2-position to a carboxylic acid, using a strong oxidizing agent as previously described.
A second approach could start from a pre-fluorinated aromatic compound. For instance, the synthesis of the related 4,5-difluoroanthranilic acid has been achieved starting from 3,4-difluorobenzoic acid. google.com A similar strategy for this compound might involve sourcing a suitably substituted and fluorinated pyridine precursor and performing the necessary functional group manipulations to install the carboxylic acid group at the 2-position.
Key considerations for any proposed synthesis include:
Regioselectivity: Ensuring the fluorine atoms are introduced at the desired 4- and 5-positions without migration or reaction at other sites.
Reaction Conditions: The oxidation of the methyl group must be compatible with the fluorine substituents, which are generally stable but can influence the reactivity of the ring.
Precursor Availability: The feasibility of the synthesis is highly dependent on the commercial availability and cost of the starting materials. google.com
Table 2: Potential Synthetic Strategies for this compound
| Strategy | Starting Material (Example) | Key Steps | Potential Challenges |
|---|---|---|---|
| Halogen Exchange & Oxidation | 4,5-Dichloro-2-methylpyridine | 1. Halogen exchange (Halex) reaction to replace Cl with F. 2. Oxidation of the C2-methyl group. | Harsh conditions for Halex reaction; ensuring complete oxidation without side reactions. |
| Functionalization of Fluorinated Precursor | A pre-fluorinated pyridine derivative | 1. Introduction of a methyl or other oxidizable group at the 2-position. 2. Oxidation to carboxylic acid. | Availability of a suitable starting material; regiocontrol of functionalization. |
Advanced Synthetic Techniques and Methodological Innovations
Recent advances in organic synthesis offer sophisticated tools that could be applied to the preparation of difluoropicolinic acids. Transition-metal-catalyzed reactions, in particular, have provided new ways to form C-C and C-heteroatom bonds with high precision.
For example, Rh(III)-catalyzed C-H functionalization has been developed for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Such C-H activation strategies allow for the direct introduction of functional groups without the need for pre-functionalized starting materials, offering a more atom-economical approach. nih.gov Other innovative methods include visible-light-promoted reactions, which can proceed under mild conditions, and advanced coupling reactions like the Negishi coupling, which has been used to access fluorinated 2-benzylpyridines. researchgate.nettandfonline.com These cutting-edge techniques hold promise for developing more efficient and selective syntheses of complex fluorinated pyridine derivatives like this compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3,5-Difluoropicolinic Acid |
| 4,5-Difluoroanthranilic acid |
| This compound |
| 4,5-dichloro-2-methylpyridine |
| Manganese dioxide |
| Methyl 3,5-difluoropicolinate |
| Nitric acid |
| Picolinic acid |
| Potassium permanganate |
| Pyridine |
| Pyridine N-oxide |
| Quinoline |
| Sulfuric acid |
Catalytic Approaches in Fluorinated Pyridine Synthesis
The direct C-H fluorination of pyridine rings is a primary strategy for synthesizing fluorinated derivatives. This approach is atom-economical and avoids the lengthy preparation of pre-functionalized precursors. However, the inherent electronic properties of the pyridine ring make meta-selective C-H functionalization particularly challenging. google.com Catalytic methods have emerged as powerful tools to control the position and efficiency of fluorination.
One prominent method involves Rhodium(III)-catalyzed C-H functionalization, which allows for the construction of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. aalto.fi This one-step method is notable for its operational simplicity, with reactions often set up on the bench-top in the air. aalto.fi The catalyst system, typically involving [Cp*RhCl2]2, enables the coupling of various alkyl, aryl, and heteroaryl substituted oximes and alkynes, including terminal alkynes, with high regioselectivity. aalto.fi
Another significant catalytic approach utilizes silver fluoride salts, particularly AgF₂, for the regioselective fluorination of pyridines and related diazines. peptide.combiorxiv.org These reactions are remarkably mild, often proceeding at ambient temperature within an hour, and show exclusive selectivity for fluorinating the C-H bond adjacent to the ring nitrogen (the C2 position). peptide.combiorxiv.org This method's value is enhanced by its applicability to the late-stage functionalization of complex, medicinally relevant molecules. The resulting 2-fluoro group can then be displaced by a wide range of nucleophiles, allowing for further diversification. biorxiv.org
Electrophilic fluorinating reagents, such as Selectfluor, are also widely used in catalytic processes. cam.ac.uk While direct electrophilic fluorination of electron-deficient azaarenes like pyridine is difficult due to the high energy of the reaction intermediates, strategies have been developed to overcome this. google.com These can involve activating the pyridine ring or using photocatalysis to enable C-F bond formation under milder conditions. cam.ac.uk
| Catalytic System | Fluorine Source | Key Features | Typical Substrates | Reference |
|---|---|---|---|---|
| Rh(III) / [Cp*RhCl2]2 | α-fluoro-α,β-unsaturated oximes | Constructs 3-fluoropyridines; High regioselectivity; Tolerates various functional groups. | α,β-unsaturated oximes and alkynes | aalto.fi |
| AgF₂ | AgF₂ | Highly selective for C-2 fluorination; Mild, rapid reaction conditions (ambient temp, ~1h). | Pyridines, diazines, and complex heterocycles | peptide.combiorxiv.org |
| Photocatalysis / Organocatalysis | Selectfluor | Enables fluorination of electron-deficient rings; Can achieve enantioselectivity. | β-diketones, phenylacetic acid derivatives | cam.ac.uk |
Solid-Phase Organic Synthesis Adaptations for Picolinic Acid Derivatives
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries for drug discovery and other applications. This methodology involves attaching a starting material to an insoluble polymer support (resin), performing a series of chemical transformations on the bound molecule, and finally cleaving the desired product from the support. nih.gov The adaptation of SPOS for the synthesis of picolinic acid derivatives, including potentially fluorinated analogues, offers a streamlined path to diverse chemical entities.
The synthesis begins with the immobilization of a scaffold molecule onto a solid support. For picolinic acid synthesis, a common strategy involves using a resin functionalized with a suitable linker, such as the Rink amide or Wang linker, which will ultimately yield a carboxylic acid or amide upon cleavage. A pyridine-based scaffold, such as 2-chloro-5-bromopyridine, can be attached to the resin via a traceless silicon linker. acs.org This immobilized scaffold serves as the foundation for subsequent chemical modifications.
Once the scaffold is anchored, a series of on-resin reactions can be performed. These can include nucleophilic substitutions, cross-coupling reactions (e.g., Suzuki, Sonogashira), and C-H functionalization. acs.orgresearchgate.net For the synthesis of a compound like this compound, a key step would be the introduction of fluorine atoms. This could theoretically be achieved on the solid support using methods compatible with the resin and linker, such as those described in the previous section. The solid-phase format is advantageous as it allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtering the resin.
| Step | Description | Common Reagents/Resins | Purpose |
|---|---|---|---|
| 1. Immobilization | A pyridine-based starting material or scaffold is covalently attached to a solid support via a linker. | Wang resin, Rink amide resin, 2-Chlorotrityl chloride resin; Linker-functionalized scaffolds. | Anchors the molecule for subsequent reactions and facilitates purification. |
| 2. On-Resin Reactions | Chemical transformations (e.g., coupling, fluorination, amination) are performed on the resin-bound substrate. | Coupling reagents (HATU, DIC), organometallic catalysts, fluorinating agents. | Builds the complexity and diversity of the target molecule. |
| 3. Washing/Purification | Excess reagents and soluble byproducts are removed by washing the resin with various solvents. | DMF, DCM, Methanol. | Ensures high purity of the resin-bound intermediate before the next step. |
| 4. Cleavage | The final product is detached from the solid support by breaking the linker bond. | Trifluoroacetic acid (TFA), cocktails (e.g., TFA/TIS/H₂O). | Releases the desired picolinic acid derivative into solution for final isolation. |
Advanced Spectroscopic and Structural Characterization of Difluoropicolinic Acid Systems
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic vibrational modes of the molecule. These modes are sensitive to the bond strengths and molecular geometry, offering a fingerprint of the compound's structure.
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the 4,5-Difluoropicolinic acid molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. pressbooks.pub
The IR spectrum of a carboxylic acid is distinguished by a very broad and intense O-H stretching absorption in the region of 3300-2500 cm⁻¹. spcmc.ac.in This broadening is a result of hydrogen bonding between the carboxylic acid molecules, which exist predominantly as dimers in the condensed phase. msu.edu The C=O stretching vibration of the carboxyl group in a dimerized, saturated aliphatic acid typically appears in the range of 1720-1705 cm⁻¹. spcmc.ac.in Conjugation with a double bond or an aromatic ring can lower this frequency to the 1710-1680 cm⁻¹ region. spcmc.ac.in Additionally, two bands arising from C-O stretching and O-H in-plane bending are expected near 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively. spcmc.ac.in
In the context of fluorinated picolinic acids, such as in metal complexes of 3,5-difluoropicolinic acid, the antisymmetric and symmetric stretching vibrations of the carboxylato group are observed in the ranges of 1666–1598 cm⁻¹ and 1392–1300 cm⁻¹, respectively. rsc.org
A representative table of expected IR absorption bands for this compound is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid Dimer) | 3300-2500 | Strong, Very Broad |
| C-H Stretch (Aromatic) | ~3100-3000 | Medium to Weak |
| C=O Stretch (Carboxylic Acid Dimer) | ~1710-1680 | Strong |
| C=N and C=C Stretch (Pyridine Ring) | ~1600-1450 | Medium to Strong |
| O-H Bend (In-plane) | ~1440-1395 | Medium |
| C-O Stretch | ~1320-1210 | Strong |
| C-F Stretch | ~1250-1000 | Strong |
Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for elucidating the skeletal structure of the pyridine (B92270) ring and the influence of the fluorine substituents. americanpharmaceuticalreview.com
The Raman spectra of aromatic compounds typically show strong bands corresponding to the ring stretching modes. For this compound, these would be expected in the 1250 to 1550 cm⁻¹ region. americanpharmaceuticalreview.com The C-H stretching vibrations around 3000 cm⁻¹ are also more pronounced in Raman spectra compared to IR. americanpharmaceuticalreview.com Raman spectroscopy is highly sensitive to chromophoric structures, and the presence of the pyridine ring can lead to an enhancement of the Raman signal. usda.gov
Key expected Raman shifts for this compound are summarized in the table below.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | ~3100-3000 | Strong |
| Ring Stretching Modes | ~1600, ~1550, ~1400, ~1300 | Strong to Medium |
| C-F Symmetric Stretch | ~800-700 | Strong |
| Carboxylic Acid C=O Stretch | ~1680-1650 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the atomic connectivity and the chemical environment of nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR spectroscopy provides information on the number and chemical environment of the hydrogen atoms in the molecule. For this compound, two distinct signals are expected for the aromatic protons on the pyridine ring, in addition to the signal for the carboxylic acid proton.
The chemical shifts of the ring protons are influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group. The carboxylic acid proton signal is typically broad and appears at a downfield chemical shift, often between 9 and 13 ppm. ucl.ac.uk The protons on the pyridine ring will exhibit splitting patterns due to coupling with each other and with the fluorine atoms. For a related compound, 5-Fluoro-2-picolinic acid, the proton signals appear in the aromatic region. chemicalbook.com
A table of predicted ¹H NMR data is presented below.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-3 | Downfield of H-6 | Doublet of doublets (dd) | J(H-F), J(H-H) |
| H-6 | Upfield of H-3 | Doublet of doublets (dd) | J(H-F), J(H-H) |
| COOH | 9.0 - 13.0 | Broad singlet | - |
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in a spectrum of singlets. libretexts.org
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbon of the carboxylic acid group will appear significantly downfield. The carbons directly bonded to the fluorine atoms will show large C-F coupling constants and their chemical shifts will be directly influenced by the high electronegativity of fluorine. The remaining carbon atoms of the pyridine ring will also have distinct chemical shifts.
Predicted ¹³C NMR data for this compound are tabulated below.
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (Coupled) |
| C-2 (C-COOH) | ~165-175 | Singlet |
| C-3 | ~120-130 | Doublet (due to C-F coupling) |
| C-4 (C-F) | ~150-160 | Doublet (large ¹JCF) |
| C-5 (C-F) | ~145-155 | Doublet (large ¹JCF) |
| C-6 | ~140-150 | Singlet |
| COOH | ~170-180 | Singlet |
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.il It provides a wide range of chemical shifts, which are very sensitive to the local electronic environment, making it an excellent tool for probing the structure of fluorinated molecules. huji.ac.ilmagritek.com
For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each fluorine atom. These signals will likely appear as doublets due to coupling with the adjacent ring protons. The chemical shifts will be characteristic of fluorine atoms attached to an aromatic ring. ucsb.edu The large chemical shift dispersion in ¹⁹F NMR minimizes the chances of signal overlap. magritek.com The analysis of coupling constants between the fluorine atoms and the protons can provide valuable information about the through-bond connectivity.
A table summarizing the expected ¹⁹F NMR data is provided below.
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| F-4 | Characteristic aromatic fluorine region | Doublet of doublets | J(F-H), J(F-F) |
| F-5 | Characteristic aromatic fluorine region | Doublet of doublets | J(F-H), J(F-F) |
Mass Spectrometry for Molecular Confirmation
Mass spectrometry serves as a fundamental analytical technique for the confirmation of molecular weight and elemental composition of synthesized compounds. Through various ionization methods, molecules are converted into gas-phase ions, which are then separated based on their mass-to-charge ratio (m/z), providing precise mass information.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, including carboxylic acids like this compound. creative-proteomics.com In ESI-MS, a high voltage is applied to a liquid sample solution, creating an aerosol of charged droplets. creative-proteomics.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with minimal fragmentation. creative-proteomics.com This "soft" nature of ESI allows for the prominent observation of the molecular ion or protonated/deprotonated species, which is crucial for confirming the molecular weight of the target compound. creative-proteomics.comacdlabs.com
For carboxylic acids, ESI is typically performed in negative ion mode, where the acidic proton is lost to form the [M-H]⁻ ion. The analysis of picolinic acid derivatives by ESI-MS provides clear evidence of the molecular ion, confirming the successful synthesis and purity of the compounds. nih.govnih.gov For this compound, with a molecular weight of 159.09 g/mol , the expected primary ion in negative-mode ESI-MS would be the [M-H]⁻ ion at an m/z of approximately 158. This technique is invaluable for the initial characterization and verification of the molecular identity of novel difluoropicolinic acid systems.
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure mass with very high accuracy, typically to within a few parts per million (ppm). gcms.cz This precision allows for the determination of the elemental formula of a molecule from its exact mass. pg.edu.pl Unlike standard mass spectrometry, which provides nominal mass, HRMS can distinguish between ions that have the same nominal mass but different elemental compositions. gcms.cz
When analyzing this compound (C₆H₃F₂NO₂), HRMS can confirm its elemental composition by comparing the experimentally measured accurate mass with the theoretically calculated mass. This high level of confidence in the molecular formula is critical in structural elucidation, especially when dealing with isomers or compounds with similar nominal masses. semanticscholar.org The data obtained from HRMS is a cornerstone in the comprehensive characterization of new chemical entities, ensuring the unambiguous identification of the synthesized this compound and its derivatives. nih.gov
| Mass Spectrometry Data for this compound | |
| Technique | Expected Ion (m/z) |
| ESI-MS (Negative Mode) | [M-H]⁻ ≈ 158 |
| HRMS (Calculated Exact Mass) | C₆H₄F₂NO₂⁺ [M+H]⁺: 160.0201 |
| C₆H₂F₂NO₂⁻ [M-H]⁻: 158.0055 |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. uhu-ciqso.esub.edu For derivatives of picolinic acid, this technique reveals how substituents on the pyridine ring influence the molecule's conformation and its packing within the crystal lattice. nih.govnih.gov The introduction of fluorine atoms, as in this compound, is expected to significantly impact the electronic properties and intermolecular interactions of the molecule.
Studies on related picolinic acid derivatives have shown that the molecular structure and crystal packing are governed by a delicate balance of various non-covalent interactions. nih.gov Single-crystal X-ray diffraction analysis of a this compound derivative would provide precise data on bond lengths (e.g., C-F, C-C, C-N, C=O, C-O), bond angles, and torsion angles, offering a detailed picture of the molecule's geometry. researchgate.net This information is foundational for understanding its chemical behavior and for designing new functional materials. ucl.ac.uk
| Illustrative Crystallographic Parameters for a Picolinic Acid Derivative | |
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.5 |
| b (Å) | 15.2 |
| c (Å) | 8.1 |
| β (°) | 95.5 |
| Volume (ų) | 915 |
| Z | 4 |
| Note: This table provides hypothetical data for illustrative purposes, as specific crystallographic data for this compound was not available in the search results. |
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal, a phenomenon known as crystal packing. nih.gov This packing is directed by a variety of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.comnih.gov The study of these interactions is crucial for understanding the physical properties of the solid state. ucl.ac.uk
Chemical Reactivity and Derivatization Strategies for Difluoropicolinic Acids
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a prime site for derivatization, allowing for the synthesis of a wide array of functional compounds through reactions such as esterification and amidation. libretexts.org These transformations are fundamental in modifying the compound's solubility, and biological activity, and for creating linkers to other molecules.
Esterification of carboxylic acids is a common transformation, typically achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. researchgate.net For picolinic acids, conversion to an acyl chloride followed by reaction with an alcohol is also a viable method. nih.gov The reaction involves the substitution of the hydroxyl group of the carboxylic acid with an alkoxy group from an alcohol. researchgate.net
While specific examples for the esterification of 4,5-difluoropicolinic acid are not extensively documented in publicly available literature, the principles of esterification are well-established. organic-chemistry.orgorgsyn.org Methods like using dicyclohexylcarbodiimide (B1669883) (DCC) with a 4-dialkylaminopyridine (DMAP) catalyst provide a mild way to form esters, which is particularly useful for sensitive substrates. orgsyn.org
Table 1: Representative Esterification Reactions for Picolinic Acid Derivatives *
| Reactant 1 | Reactant 2 (Alcohol) | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Picolinic acid | p-Nitrophenol | SOCl₂, DMF; then Triethylamine, THF | p-Nitrophenyl picolinate (B1231196) | nih.gov |
| Isonicotinic acid | Pentafluorophenol | SOCl₂, DMF; then Triethylamine, THF | Pentafluorophenyl isonicotinate | nih.gov |
| Carboxylic Acids | Various Alcohols | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Corresponding Ester | orgsyn.org |
Data presented is for picolinic acid and related compounds to illustrate common reaction types, due to a lack of specific published data for the 4,5-difluoro isomer.
The formation of amides from carboxylic acids is a cornerstone of organic and medicinal chemistry, often accomplished by activating the carboxylic acid before reacting it with a primary or secondary amine. fishersci.it Common activating agents include carbodiimides (like DCC or EDC) and uronium salts (like HATU or HBTU), which form a highly reactive intermediate that is readily attacked by the amine. fishersci.it While specific protocols for this compound are sparse, the existence of related compounds like 3,5-difluoropicolinamide suggests the feasibility of this transformation. googleapis.comgoogleapis.comfluorochem.co.uk
Hydrazide formation follows a similar pathway, typically by reacting an ester derivative of the acid with hydrazine (B178648) hydrate. This reaction is useful for creating precursors for more complex heterocyclic systems or for conjugation chemistry. evitachem.com
Table 2: Representative Amidation and Hydrazide Formation Reactions *
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Carboxylic Acids | Various Amines | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K₂CO₃, THF | Corresponding Amide | lookchemmall.com |
| Picolinic acid | (S)-tert-Leucinol | 4-(4,6-dimethoxy googleapis.comgoogle.comgoogleapis.comtriazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) | Picolinamide derivative | researchgate.net |
| Methyl 1-(2,4-difluorophenyl)pyrrolidin-2-one (B2828847) carboxylate | Hydrazine monohydrate | Isopropanol, reflux | Corresponding Hydrazide | nih.gov |
Data is based on general methods and analogous compounds to illustrate common reaction pathways.
Reactivity of the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile, and to coordinate to metal centers. nih.gov However, the presence of two strongly electron-withdrawing fluorine atoms is expected to significantly reduce the basicity of the nitrogen in this compound compared to unsubstituted picolinic acid.
Despite this reduced basicity, the nitrogen atom, in conjunction with the carboxylate oxygen, forms a powerful bidentate chelate system. This is demonstrated by the coordination chemistry of the closely related 3,5-difluoropicolinic acid (HpicFF), which readily forms stable complexes with metal ions like vanadium(V) and zinc(II). rsc.orgrsc.org In these complexes, such as NH₄[VO₂(picFF)₂] and [Zn(picFF)₂(H₂O)₂], the ligand coordinates to the metal center through both the pyridine nitrogen and a carboxylate oxygen atom. rsc.orgrsc.org It is highly probable that this compound exhibits similar coordination behavior, making it a valuable ligand in inorganic and bioinorganic chemistry.
Functional Group Interconversions Involving Fluorine Substituents
The fluorine atoms on the pyridine ring are generally stable but can be susceptible to nucleophilic aromatic substitution (SₙAr) under certain conditions. organic-chemistry.org The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the second fluorine atom and the electron-withdrawing carboxylic acid group. This activation makes the carbon atoms attached to fluorine electrophilic and thus potential sites for attack by strong nucleophiles.
The positions on the pyridine ring are activated towards nucleophilic attack, and the fluorine atoms can act as leaving groups. ambeed.com Reactions with nucleophiles such as alkoxides, thiolates, or amines can lead to the displacement of one or both fluorine atoms, providing a pathway to further functionalize the pyridine core. organic-chemistry.orgambeed.com For instance, processes involving the fluorination of chloropicolinates to yield fluoropicolinates demonstrate the ability to interconvert halogen substituents on the pyridine ring, highlighting the potential for nucleophilic substitution reactions at these positions. google.com
Coordination Chemistry of Difluoropicolinic Acids with Transition Metal Ions
Complexation Behavior of Difluoropicolinic Acid Ligands
The formation of stable complexes between picolinic acid derivatives and transition metal ions is a well-established area of coordination chemistry. The ligand typically acts as a bidentate chelating agent, coordinating to the metal center through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group.
Formation of Vanadium(V) and Zinc(II) Complexes
Chelation Modes and Coordination Geometries in Metal-Ligand Systems
Picolinic acid and its derivatives are classic bidentate (N,O-donor) ligands, forming a stable five-membered chelate ring with a metal ion. It is expected that 4,5-Difluoropicolinic acid would adopt this chelation mode.
The coordination geometry around the metal center is dictated by factors such as the size and oxidation state of the metal ion and the number of coordinated ligands. For Zinc(II) complexes, common geometries include tetrahedral and octahedral. For instance, a 1:2 metal-to-ligand complex, [Zn(4,5-F₂-pic)₂], could potentially adopt a distorted tetrahedral geometry. Vanadium(V) complexes exhibit a wider range of geometries, often square pyramidal or trigonal bipyramidal for five-coordinate species and octahedral for six-coordinate species. The specific geometry for a [VO₂(4,5-F₂-pic)(L)ₓ]ⁿ⁺ complex (where L is a solvent or other ligand) would require experimental determination through techniques like X-ray crystallography.
Advanced Spectroscopic Characterization of Coordination Compounds
Spectroscopic techniques are crucial for elucidating the structure and electronic properties of metal complexes.
Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Metal Complexes
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying complexes with unpaired electrons (paramagnetic species). Vanadium(IV) complexes, with a d¹ electron configuration, are EPR active and typically show characteristic eight-line hyperfine splitting patterns due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). While the prompt specifies Vanadium(V) (a d⁰ ion, which is EPR silent), studies often involve the V(IV) state or redox processes between V(IV) and V(V). Should a paramagnetic Vanadium complex involving this compound be synthesized, EPR spectroscopy would be invaluable for confirming the oxidation state and providing insight into the coordination environment through the analysis of g-values and hyperfine coupling constants. Zinc(II) complexes are diamagnetic (d¹⁰) and therefore EPR silent.
UV-Visible Spectroscopy for Electronic Structure Analysis
UV-Visible spectroscopy probes the electronic transitions within a molecule. For transition metal complexes, this technique provides information on d-d transitions and charge-transfer bands. Zinc(II) complexes, lacking d-d transitions, typically exhibit absorption bands in the UV region arising from ligand-centered (π→π*) or ligand-to-metal charge transfer (LMCT) transitions. Vanadium(V) complexes are often colored due to LMCT bands, which occur from the oxygen or picolinate (B1231196) ligands to the empty d-orbitals of the high-valent metal center. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the ligands. Specific UV-Visible spectral data for complexes of this compound are not available, but would be essential for characterizing their electronic structure.
Bioinorganic Chemistry Perspectives of Metal Complexes
The field of bioinorganic chemistry explores the role of metals in biological systems and the development of metal-based therapeutic and diagnostic agents. Vanadium complexes have garnered significant interest for their insulin-mimetic properties, while zinc is an essential element with a vast number of biological roles. The coordination of ligands like picolinic acid can modulate the bioavailability and biological activity of these metals.
Complexes of other substituted picolinic acids have been investigated for various biological applications, including potential anticancer and antimicrobial activities. The fluorine substituents on this compound could enhance the lipophilicity and stability of its metal complexes, potentially influencing their cell uptake and biological efficacy. However, without specific biological studies on Vanadium(V) or Zinc(II) complexes of this compound, any discussion of their bioinorganic perspectives remains speculative and would be based on extrapolation from related systems.
Lack of Available Research Data Precludes Article Generation on the Coordination Chemistry of this compound and its Biological Interactions
The initial aim was to construct a detailed article based on a provided outline, focusing on the in vitro studies and mechanistic investigations of metal-ligand interactions of this compound in biological environments. However, the comprehensive search did not yield any publications, data tables, or detailed research findings directly related to this specific compound and its interactions with the specified biological macromolecules.
The scientific community has explored the coordination chemistry of various picolinic acid derivatives and their metal complexes, with numerous studies detailing their synthesis, characterization, and diverse biological applications. Similarly, the interactions of various small molecules and metal complexes with proteins like hemoglobin and ribonucleases are a subject of ongoing research. However, it appears that this compound has not yet been a specific focus of such investigations, or at least, the findings have not been published in accessible scientific literature.
Without any foundational research data, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline. The creation of such an article would require speculative information, which would not meet the standards of scientific accuracy and would be a disservice to the user's request for a professional and authoritative piece.
Therefore, until research on the coordination chemistry of this compound and its interactions with ribonucleases and hemoglobin is conducted and published, the generation of the requested article is not feasible.
Applications of 4,5 Difluoropicolinic Acid As a Versatile Chemical Building Block
Role in Heterocyclic Compound Synthesis
4,5-Difluoropicolinic acid serves as a crucial starting scaffold for the synthesis of more complex heterocyclic compounds, particularly in the field of agrochemicals. While not typically used to construct entirely new and different heterocyclic ring systems, its inherent difluorinated pyridine (B92270) structure is a foundational component that is chemically modified to produce a variety of derivatives. A significant application is in the creation of novel picolinate-based herbicides. For instance, research into new synthetic auxin herbicides has utilized a fluorinated picolinic acid core to develop a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds nih.gov. In these syntheses, the fluorinated picolinic acid moiety is not just a passive component but an active contributor to the final molecule's biological activity. The process often involves starting with a related chlorinated precursor, such as 4-amino-3,5,6-trichloro-2-picolinonitrile, and then introducing the fluorine atoms via nucleophilic substitution, followed by further reactions to attach other heterocyclic groups like pyrazole (B372694) nih.gov. This demonstrates its role as a key intermediate in elaborating existing heterocyclic structures into more complex and functional molecules.
Utility as a Fluorinated Building Block in Organic Synthesis
The inclusion of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, such as lipophilicity, metabolic stability, and binding affinity. nih.govnih.gov Fluorinated compounds are therefore highly sought after in medicinal chemistry, agrochemistry, and material science. alfa-chemistry.comossila.com this compound is a valuable fluorinated building block because it provides a pre-fluorinated aromatic heterocyclic core that can be incorporated into larger molecules. alfa-chemistry.com This strategy avoids the often harsh conditions required for late-stage fluorination.
The utility of fluorinated picolinic acids as building blocks is prominently demonstrated in the development of modern herbicides. nih.gov Synthetic auxin herbicides, which mimic the plant hormone indole-3-acetic acid, are a major class of weed control agents. nih.gov Researchers have used the structural skeleton of existing picolinate (B1231196) herbicides as a template to design and synthesize new derivatives with improved efficacy. By starting with a fluorinated picolinic acid core, chemists can systematically introduce other functional groups to explore structure-activity relationships and develop new active ingredients. nih.gov The fluorine atoms at the 4- and 5-positions are particularly influential, modifying the electronic properties of the pyridine ring and enhancing the herbicidal activity of the final compound. nih.gov
Precursor for Agrochemical Development
The primary and most well-documented application of this compound and its close analogs is as a precursor in the development of new agrochemicals, specifically herbicides.
Synthesis of Novel Herbicide Scaffolds
Picolinic acid derivatives represent a significant class of synthetic auxin herbicides, with commercial products like picloram, clopyralid, and the more recent arylpicolinates, halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, seeing widespread use. nih.govnih.gov Research has focused on modifying the picolinic acid core to create novel herbicide scaffolds with improved performance and a wider weed control spectrum. nih.gov
One successful strategy involves introducing fluorine atoms to the picolinic acid ring and attaching a substituted pyrazolyl group at the 6-position. nih.gov A study detailed the synthesis of 41 novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds. These compounds were designed using florpyrauxifen (B1531466) as a model. The research found that many of the synthesized compounds exhibited potent herbicidal effects on broadleaf weeds. For example, ten of the new compounds achieved 100% inhibition of the growth of Amaranthus retroflexus L (a common pigweed) in post-emergence tests. nih.gov The data indicates that the fluorinated picolinic acid scaffold is a promising platform for discovering next-generation synthetic auxin herbicides. nih.gov
Table 1: Herbicidal Activity of Selected 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid Compounds
Post-emergence herbicidal activity against various weed species at a dosage of 75 g ai/ha. Activity is rated on a 0-100% scale where 100% indicates complete plant death.
| Compound ID | Amaranthus retroflexus (AL) | Brassica napus (BN) | Abutilon theophrasti (AT) |
|---|---|---|---|
| S201 | 100% | 95% | 90% |
| S202 | 100% | 100% | 95% |
| S205 | 100% | 90% | 85% |
| S211 | 100% | 95% | 90% |
| S301 | 100% | 100% | 90% |
Applications in Pesticide Research
Herbicides are a major class of pesticides used to control unwanted vegetation. The application of this compound in pesticide research is currently centered on its role as a precursor for these herbicidal compounds. nih.govnih.gov The development of synthetic auxin herbicides is a significant area of pesticide research due to their unique mode of action, which has resulted in a slower development of weed resistance compared to other herbicide classes. nih.gov The incorporation of the difluoropicolinic acid moiety is a key strategy in the design of new pesticides aimed at managing resistant weeds and improving crop safety. nih.gov
Potential in Material Science Research
While specific research utilizing this compound in material science is not yet widespread, the properties of fluorinated organic compounds suggest several potential applications. Fluorine-containing polymers and materials often exhibit unique and desirable properties, including high thermal stability, chemical inertness, and specific electronic characteristics. man.ac.uknih.gov
The introduction of fluorine atoms into conjugated organic materials can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.org This makes fluorinated aromatics, like this compound, potential candidates for the development of organic semiconductors for use in devices like field-effect transistors (FETs) or organic light-emitting diodes (OLEDs). rsc.org Furthermore, fluorinated carboxylic acids have been shown to be powerful building blocks for creating self-assembled monolayers and bimolecular networks through hydrogen bonding. rsc.org The distinct electronic and steric properties of this compound could potentially be harnessed to create novel coordination polymers or functional surfaces with tailored properties.
Lack of Specific Research Data on this compound Hinders Detailed Computational Analysis
The initial search yielded studies on related compounds, such as 4,5-difluoropipecolic acid, various quinolone carboxylic acid derivatives, and other substituted picolinic acids. While these studies employ the requested theoretical methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), the structural differences between these molecules and this compound mean that the results are not transferable. The precise electronic and structural properties of a molecule are highly dependent on the specific arrangement of its atoms and functional groups.
Consequently, the creation of a scientifically accurate article detailing the computational and theoretical aspects of this compound, as per the specified outline, is not feasible at this time. The required data for molecular geometry, vibrational frequencies, electronic spectra, molecular electrostatic potential (MEP) mapping, aromaticity, conformational preferences, and intermolecular interactions for this exact compound remains unavailable in the public domain.
Further research, specifically focused on performing these computational analyses on this compound, would be necessary to generate the detailed and accurate information requested. Without such primary research, any attempt to construct the outlined article would be based on speculation and extrapolation from dissimilar molecules, thereby failing to meet the required standards of scientific accuracy and specificity.
Future Research Directions and Emerging Opportunities
Development of Stereoselective Synthetic Pathways for Chiral Derivatives
The biological activity of many compounds is intrinsically linked to their stereochemistry. While 4,5-difluoropicolinic acid itself is achiral, the introduction of chiral centers in its derivatives is a critical step toward unlocking its full potential, particularly in drug discovery and asymmetric catalysis. Future research should focus on developing robust and efficient stereoselective synthetic methods.
Key research objectives in this area include:
Asymmetric Functionalization: Developing methods to introduce chiral substituents onto the pyridine (B92270) ring or the carboxylic acid group. This could involve asymmetric catalysis, leveraging chiral auxiliaries, or employing enzymes. For instance, creating chiral esters or amides from the carboxylic acid function is a direct approach.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct derivatives. This strategy is one of the cornerstones for producing enantiopure compounds. chemrxiv.orgnih.gov
Organocatalysis: Employing small organic molecules as catalysts for asymmetric transformations. The use of bifunctional organocatalysts, such as cinchona alkaloids, could facilitate tandem reactions to build stereocenters with high enantiomeric excess. nih.gov
Chirality Transfer: Investigating methods where existing chirality in a precursor molecule is transferred to the final product during synthesis, which can be a highly efficient way to control stereochemistry. rsc.org
An illustrative research goal would be the synthesis of a set of chiral amides, as detailed in the hypothetical research table below.
| Target Compound ID | Chiral Amine Reagent | Proposed Synthetic Method | Desired Enantiomeric Excess (e.e.) |
| DFPA-Amide-01 | (R)-alpha-Methylbenzylamine | Carbodiimide coupling | >98% |
| DFPA-Amide-02 | (S)-alpha-Methylbenzylamine | Acyl chloride formation followed by amination | >98% |
| DFPA-Amide-03 | (R)-1-Cyclohexylethylamine | Peptide coupling (HATU) | >99% |
| DFPA-Amide-04 | (S)-1-Cyclohexylethylamine | Mixed anhydride (B1165640) method | >99% |
| DFPA-Amide-05 | L-Proline methyl ester | EDC/HOBt coupling | >95% (as diastereomer) |
This table is illustrative and presents hypothetical targets for future synthetic exploration.
Exploration of Novel Reactivity Patterns and Derivatization Potentials
The electronic landscape of the picolinic acid core is significantly perturbed by the two electron-withdrawing fluorine atoms. This modification is expected to alter the reactivity of the pyridine ring, the nitrogen atom, and the carboxylic acid group. A systematic exploration of these reactivity patterns is essential for creating diverse molecular libraries for screening purposes.
Future avenues of investigation include:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one at the C5 position, could be susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides), providing a direct route to novel 5-substituted-4-fluoropicolinic acids.
Carboxylic Acid Derivatization: While standard transformations like esterification and amidation are expected, the altered electronics may necessitate optimization of reaction conditions. Research into efficient derivatization procedures using modern coupling reagents is warranted to create diverse libraries of esters and amides for biological screening and materials science. nih.govresearchgate.netthermofisher.com
Directed Ortho-Metalation (DoM): Investigating the potential for deprotonation at the C6 position, directed by the carboxylic acid or a derivative, followed by quenching with electrophiles to introduce further substituents.
Cross-Coupling Reactions: Exploring the transformation of the C-F bonds via transition-metal-catalyzed cross-coupling reactions, although challenging, could open up pathways to complex biaryl or alkylated structures.
A systematic study on derivatization efficiency could be structured as follows:
| Derivatization Reaction | Reagent/Catalyst System | Reaction Condition | Expected Outcome/Product Class |
| Amidation | Propylamine, HATU, DIPEA | Room Temp, 2h | N-propyl-4,5-difluoropicolinamide |
| Esterification | Methanol, H2SO4 (cat.) | Reflux, 12h | Methyl 4,5-difluoropicolinate |
| SNAr | Morpholine, K2CO3 | 100 °C, 24h | 5-(Morpholin-4-yl)-4-fluoropicolinic acid |
| Suzuki Coupling (Hypothetical) | Phenylboronic acid, Pd(OAc)2, SPhos | 120 °C, 18h | 5-Phenyl-4-fluoropicolinic acid |
This table presents hypothetical reaction explorations to probe the reactivity of this compound.
Expansion of Coordination Chemistry to Catalytically Relevant Metal Centers
Picolinic acid and its derivatives are well-known N,O-bidentate ligands that form stable complexes with a wide range of metal ions. wikipedia.org The introduction of fluorine atoms can significantly modify the properties of the resulting metal complexes, such as their Lewis acidity, redox potentials, and stability. rsc.org Expanding the coordination chemistry of this compound to catalytically important metals is a promising research direction.
Potential research targets are:
Synthesis of Novel Complexes: Preparing and characterizing complexes with late transition metals (e.g., Pd, Pt, Rh, Ir, Ru) known for their roles in cross-coupling, hydrogenation, and metathesis reactions.
Catalytic Activity Screening: Evaluating the performance of these new complexes as catalysts or pre-catalysts in fundamentally important organic transformations. The electron-withdrawing nature of the fluorinated ligand could enhance the electrophilicity of the metal center, potentially boosting catalytic activity.
Luminescent Materials: Investigating complexes with lanthanide ions (e.g., Eu3+, Tb3+) or d10 metals (e.g., Zn2+, Cd2+) for potential applications in lighting, sensing, and bio-imaging.
Redox-Active Complexes: Exploring coordination with first-row transition metals like iron, copper, and cobalt to create complexes with interesting electronic structures and redox properties, potentially applicable in oxidation or reduction catalysis. yale.edu
Design and Synthesis of Functional Materials Incorporating this compound Substructures
The rigidity of the pyridine ring, combined with the unique properties imparted by fluorine (hydrophobicity, thermal stability), makes this compound an attractive building block for functional materials. mdpi.com As a dicarboxylic acid analogue, it can be incorporated into various polymeric structures.
Emerging opportunities in this domain include:
High-Performance Polymers: Synthesizing polyesters and polyamides through polycondensation reactions with various diols and diamines. The resulting furan- and pyridine-based polymers could exhibit enhanced thermal stability, chemical resistance, and specific gas barrier properties, analogous to polymers made from 2,5-furandicarboxylic acid. mdpi.comnih.gov
Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the compound as an organic linker to construct 1D, 2D, or 3D coordination networks. The directionality of the pyridine-carboxylate unit and the potential for halogen bonding involving the fluorine atoms could lead to novel network topologies with applications in gas storage, separation, and catalysis.
Liquid Crystals: Designing and synthesizing derivatives with appropriate mesogenic groups to explore potential liquid crystalline behavior. The polarity and rigidity of the difluorinated core could be beneficial for creating materials with specific dielectric and optical properties.
Advanced Computational Modeling for Structure-Property Relationship Predictions
In silico methods are indispensable for accelerating the design and discovery of new molecules and materials. Applying advanced computational modeling to this compound and its derivatives can provide deep insights into their behavior and guide experimental efforts.
Key areas for computational research are:
Quantum Chemical Calculations: Using Density Functional Theory (DFT) to predict molecular geometries, electronic properties (e.g., HOMO/LUMO energies, electrostatic potential), and reactivity indices. These calculations can help rationalize the observed reactivity patterns and predict the outcomes of unexplored reactions.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural features of a series of this compound derivatives with their predicted biological activity or material properties. mdpi.comnih.govnih.gov Such models are crucial for rationally designing new compounds with enhanced performance.
Molecular Docking and Dynamics: For potential therapeutic applications, using molecular docking to predict the binding modes of derivatives within the active sites of target proteins. Subsequent molecular dynamics simulations can assess the stability of these interactions and help refine lead compounds. mdpi.com
Property Prediction for Materials: Simulating the properties of polymers or MOFs incorporating the this compound unit to predict characteristics like thermal stability, mechanical strength, and gas adsorption isotherms, thereby prioritizing synthetic targets. researchgate.netupenn.educhemaxon.com
Q & A
Q. What are the established synthetic routes for 4,5-Difluoropicolinic acid, and what key reaction parameters influence yield?
Methodological Answer:
- Synthetic Routes : Common methods involve fluorination of picolinic acid derivatives using fluorinating agents (e.g., Selectfluor) or via decarboxylative cross-coupling reactions catalyzed by palladium complexes .
- Critical Parameters :
- Catalyst Loading : Palladium(II) dichloride adducts (e.g., PdCl₂ with phosphine ligands) improve reaction efficiency .
- Temperature : Optimal yields are observed at 80–100°C for decarboxylative coupling .
- Solvent System : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction kinetics .
- Validation : Monitor reaction progress via HPLC or LC-MS and confirm purity via ¹⁹F NMR (δ ~ -120 to -150 ppm for fluorinated aromatic protons) .
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
- Analytical Techniques :
- ¹H/¹³C/¹⁹F NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare with reference spectra .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 173.01 (calculated for C₆H₃F₂NO₂) .
- Quantitative Analysis : Perform elemental analysis (C, H, N) to validate stoichiometry.
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
Methodological Answer:
- Storage : Store in sealed containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or photodegradation .
- Stability Testing :
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS/MS .
- pH-Dependent Stability : Assess solubility and stability in aqueous buffers (pH 2–10) using UV-Vis spectroscopy .
Advanced Research Questions
Q. What methodologies can elucidate the catalytic mechanisms involving this compound in decarboxylative cross-coupling reactions?
Methodological Answer:
- Kinetic Studies : Use time-resolved in-situ ¹⁹F NMR or IR spectroscopy to track intermediate formation (e.g., Pd-aryl complexes) .
- Isotopic Labeling : Introduce ¹³C-labeled picolinic acid derivatives to trace decarboxylation pathways via isotope-ratio mass spectrometry .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies for Pd-mediated C–F bond activation .
Q. How can researchers resolve contradictions in reported degradation pathways for fluorinated picolinic acids?
Methodological Answer:
- Comparative Analysis : Replicate conflicting studies under controlled conditions (e.g., identical pH, temperature, and light exposure) .
- Advanced Detection : Use high-resolution LC-MS/MS with collision-induced dissociation (CID) to differentiate between isomeric degradation products .
- Environmental Factors : Investigate the role of co-contaminants (e.g., perfluorinated surfactants) in altering degradation kinetics .
Q. What computational strategies predict this compound’s reactivity in novel synthetic applications?
Methodological Answer:
- Reactivity Descriptors : Calculate Fukui indices and molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .
- Machine Learning : Train models on fluorinated compound datasets to predict reaction outcomes (e.g., yield, selectivity) .
Q. How do fluorination patterns (e.g., 4,5-difluoro vs. 3,5-difluoro isomers) affect electronic properties and ligand behavior?
Methodological Answer:
- Spectroscopic Comparison : Analyze ¹⁹F NMR chemical shifts and coupling constants (²J₆F-F) to assess electronic effects .
- Electrochemical Analysis : Perform cyclic voltammetry to compare redox potentials and electron-withdrawing effects .
- Ligand Efficiency : Evaluate coordination strength with transition metals (e.g., Pd, Cu) via UV-Vis titration and Job’s plot analysis .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
